A scalable and efficient synthesis of (R,R)-Fluvastatin Sodium Salt begins with a substitution reaction of 2-chloropyridine and phenylacetonitrile. This is followed by hydrolysis, hydrogenation, configuration inversion, chiral resolution, methyl esterification, and salification to yield high-purity (R,R)-dexmethylphenidate hydrochloride. This hydrochloride salt is then neutralized using powdered sodium hydroxide to obtain (R,R)-Fluvastatin Sodium Salt with a purity exceeding 99%. []
A different approach uses fluorobenzene as a starting material. Friedel-Crafts acylation with chloroacetyl chloride is followed by condensation with N-isopropyl aniline and cyclization, resulting in the formation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole. This compound then undergoes a Vilsmeier-Haack reaction, condensation with methyl acetoacetate, selective reduction, hydrolysis, and finally, salt formation to yield (R,R)-Fluvastatin Sodium Salt. This synthetic route achieves an overall yield of 26%. []
(R,R)-Fluvastatin Sodium Salt has been identified to exist in different crystalline forms, notably forms I and II. [, ]
Further research has identified additional polymorphic forms of Fluvastatin sodium monohydrate, designated as polymorphs C, D, E, and F. []
The intrinsic dissolution rate (IDR) of different (R,R)-Fluvastatin Sodium Salt forms varies, influencing the rate and extent of its dissolution. []
Co-amorphous Drug Delivery Systems: Research explores using (R,R)-Fluvastatin Sodium Salt in co-amorphous systems with other drugs like Pioglitazone hydrochloride to modify dissolution profiles and potentially enhance bioavailability. [] Ball milling techniques, such as neat grinding (NG) and liquid-assisted grinding (LAG), are employed to create co-amorphous salts and salt-cocrystal continuums, offering control over the solid-state properties of drug combinations. []
Cardiovascular Research: While (R,R)-Fluvastatin is known for its lipid-lowering effects, research indicates a potential interaction between (R,R)-Fluvastatin Sodium Salt and the human gap junction gamma-3 protein (connexin 30.2/31.3), particularly its N-terminal domain. [, ] This interaction might have implications for understanding the therapeutic and potential adverse effects of statins in various cardiovascular conditions. [, ]
Material Science: Silver thiosulfato complexes, including those with sodium as a counterion, like Nap[Agq(S2O3)r], are explored in material science for their potential as antimicrobial agents. While not directly involving (R,R)-Fluvastatin Sodium Salt, this research highlights the diverse applications of sodium salts in various fields. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: